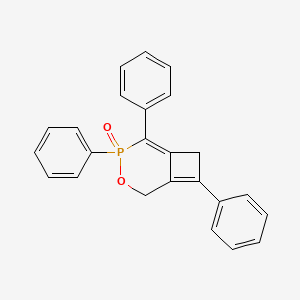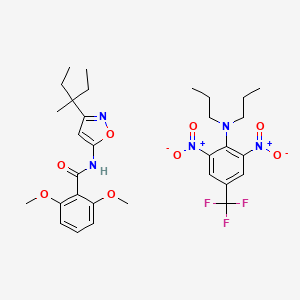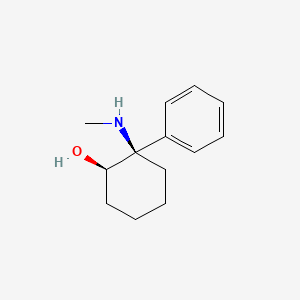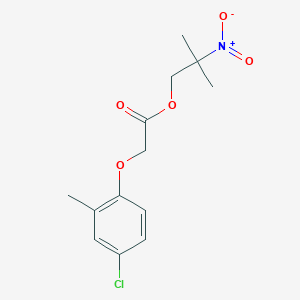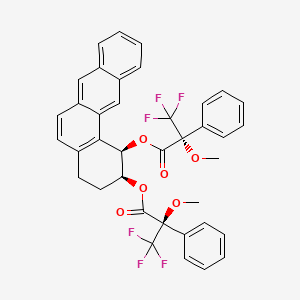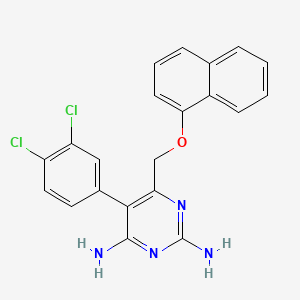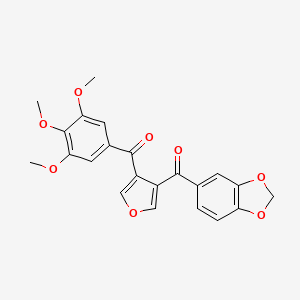
Dibenzoylfuran deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzoylfuran derivatives are a class of organic compounds characterized by the presence of a furan ring fused with two benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of diarylether derivatives, which involves the formation of the C–O bond of the furan ring . Another approach is the construction of dibenzofurans from benzofuran or phenol derivatives . These methods often require specific reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of dibenzoylfuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dibenzoylfuran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert dibenzoylfuran derivatives into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
Dibenzoylfuran derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as building blocks for various chemical reactions.
Industry: In the industrial sector, dibenzoylfuran derivatives are used in the production of dyes, polymers, and other materials.
Mechanism of Action
The mechanism of action of dibenzoylfuran derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . Others may interact with viral proteins, preventing viral replication and exhibiting anti-viral activity . The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparison with Similar Compounds
Dibenzoylfuran derivatives can be compared with other similar compounds, such as benzofuran and benzothiophene derivatives. While all these compounds share a common heterocyclic core, dibenzoylfuran derivatives are unique due to the presence of two benzoyl groups, which confer distinct chemical and biological properties . Similar compounds include:
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Benzothiophene derivatives: Exhibiting anti-cancer and anti-inflammatory properties.
Properties
CAS No. |
22600-28-8 |
|---|---|
Molecular Formula |
C22H18O8 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone |
InChI |
InChI=1S/C22H18O8/c1-25-18-7-13(8-19(26-2)22(18)27-3)21(24)15-10-28-9-14(15)20(23)12-4-5-16-17(6-12)30-11-29-16/h4-10H,11H2,1-3H3 |
InChI Key |
VYYTXYSWNCYNIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC=C2C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


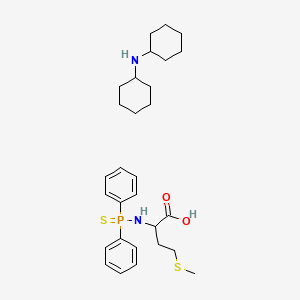

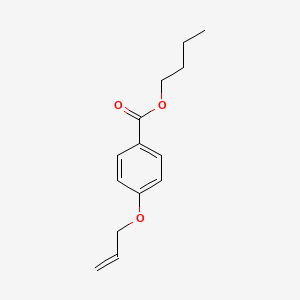
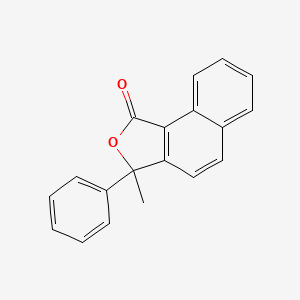


![(3S,14R,16S)-16-[(1R)-2-[[(4S)-2,2-dimethyl-6-propan-2-yl-3,4-dihydrochromen-4-yl]amino]-1-hydroxyethyl]-3,4,14-trimethyl-1,4-diazacyclohexadecane-2,5-dione](/img/structure/B15194730.png)

